(Rac)-AZD8186

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

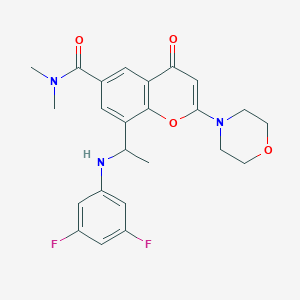

C24H25F2N3O4 |

|---|---|

Peso molecular |

457.5 g/mol |

Nombre IUPAC |

8-[1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide |

InChI |

InChI=1S/C24H25F2N3O4/c1-14(27-18-11-16(25)10-17(26)12-18)19-8-15(24(31)28(2)3)9-20-21(30)13-22(33-23(19)20)29-4-6-32-7-5-29/h8-14,27H,4-7H2,1-3H3 |

Clave InChI |

LMJFJIDLEAWOQJ-UHFFFAOYSA-N |

SMILES canónico |

CC(C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F |

Origen del producto |

United States |

Foundational & Exploratory

(Rac)-AZD8186: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-AZD8186 is a potent and selective inhibitor of the β and δ isoforms of phosphoinositide 3-kinase (PI3K), key components of the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer, playing a crucial role in tumor cell growth, survival, and proliferation. AZD8186 has demonstrated significant anti-neoplastic activity, particularly in tumors characterized by the loss of the tumor suppressor PTEN, which leads to a dependency on PI3Kβ signaling. This technical guide provides a comprehensive overview of the mechanism of action of AZD8186, detailing its molecular targets, downstream signaling effects, and broader metabolic impact. The guide also includes a compilation of key quantitative data, detailed experimental methodologies derived from published studies, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the p110β and p110δ catalytic subunits of Class I PI3Ks.[1][2] By specifically inhibiting these isoforms, AZD8186 aims to provide a more targeted therapeutic approach with potentially reduced toxicity compared to pan-PI3K inhibitors.[1][3] The primary rationale for its development lies in its potential to effectively treat cancers with specific genetic alterations, most notably the loss of PTEN, a phosphatase that negatively regulates the PI3K pathway.[2][4] In PTEN-deficient tumors, the pathway becomes heavily reliant on the PI3Kβ isoform, creating a therapeutic vulnerability that can be exploited by AZD8186.[4][5]

Core Mechanism of Action: PI3Kβ/δ Inhibition

The primary mechanism of action of AZD8186 is the competitive inhibition of the ATP-binding site of PI3Kβ and, to a lesser extent, PI3Kδ.[6] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that initiates a cascade of downstream signaling events.

Signaling Pathway Overview

The PI3K/AKT/mTOR pathway is a central regulator of cellular processes. Upon activation by growth factors or other stimuli, PI3K phosphorylates PIP2 to generate PIP3. PIP3 recruits and activates AKT (also known as Protein Kinase B), a serine/threonine kinase. Activated AKT then phosphorylates a multitude of downstream substrates, including PRAS40 and tuberous sclerosis complex 2 (TSC2), which ultimately leads to the activation of the mTORC1 complex. mTORC1 promotes protein synthesis and cell growth by phosphorylating targets such as S6 kinase (S6K) and 4E-BP1. AKT also promotes cell survival by phosphorylating and inhibiting pro-apoptotic factors like the FOXO family of transcription factors.[2][6]

By inhibiting PI3Kβ and PI3Kδ, AZD8186 effectively blocks the production of PIP3, leading to the suppression of this entire downstream signaling cascade.

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of AZD8186 across various PI3K isoforms and cancer cell lines.

Table 1: In Vitro Enzyme Inhibition (IC50)

| PI3K Isoform | IC50 (nM) | Reference |

| PI3Kβ | 4 | [2][7] |

| PI3Kδ | 12 | [2][7] |

| PI3Kα | 35 | [2][7] |

| PI3Kγ | 675 | [2][7] |

Table 2: Cellular Activity in PTEN-Null and PIK3CA-Mutant Cell Lines

| Cell Line | Genotype | Assay | IC50/GI50 (nM) | Reference |

| MDA-MB-468 | PTEN-null | pAKT (Ser473) Inhibition | <5 | [1] |

| MDA-MB-468 | PTEN-null | Proliferation (GI50) | 65 | [7] |

| PC3 | PTEN-null | pAKT Inhibition | ~10-300 | [2] |

| LNCaP | PTEN-null | pAKT Inhibition | ~10-300 | [2] |

| LNCaP | PTEN-null | Proliferation (IC50) | 100 ± 92 | [6] |

| HCC70 | PTEN-null | pAKT Inhibition | ~10-300 | [2] |

| BT474 | PIK3CA-mutant | pAKT (Ser473) Inhibition | 752 | [7] |

| BT474 | PIK3CA-mutant | Proliferation (IC50) | 1981 | [7] |

| JEKO | IgM-stimulated | pAKT (Ser473) Inhibition | 17 | [2][7] |

| JEKO | IgM-stimulated | Proliferation (IC50) | 228 | [7] |

Downstream Signaling and Metabolic Effects

AZD8186 treatment leads to a significant reduction in the phosphorylation of key downstream effectors of the PI3K/AKT pathway.

-

AKT Phosphorylation: AZD8186 potently inhibits the phosphorylation of AKT at both Ser473 and Thr308 in PTEN-null cell lines.[2]

-

mTORC1 Substrates: Consequently, the phosphorylation of mTORC1 substrates such as PRAS40 and S6 ribosomal protein is suppressed.[2][8]

-

FOXO3a Translocation: Inhibition of AKT leads to the dephosphorylation of FOXO3a, a transcription factor that promotes the expression of pro-apoptotic genes. This results in the nuclear translocation and activation of FOXO3a.[2]

Beyond the canonical PI3K pathway, AZD8186 has been shown to have broader effects on cellular metabolism, particularly in PTEN-null tumors.[8]

-

Cholesterol Biosynthesis: RNA-seq analysis of AZD8186-treated xenografts revealed a downregulation of genes involved in cholesterol biosynthesis, including HMGCS1, IDI1, and SQLE.[8]

-

Metabolic Stress: Treatment with AZD8186 upregulates markers of metabolic stress, such as PDHK4, which leads to increased phosphorylation of PDH, indicating a reduced carbon flux into the TCA cycle.[8][9]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of AZD8186, based on methodologies described in the cited literature.

In Vitro PI3K Enzyme Assay

This assay quantifies the ability of AZD8186 to inhibit the enzymatic activity of purified PI3K isoforms.

-

Principle: A kinase activity assay, such as the Kinase-Glo® assay, is used to measure the amount of ATP remaining after a kinase reaction. Inhibition of PI3K results in less ATP consumption, leading to a higher luminescent signal.

-

Protocol:

-

Recombinant PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes are incubated with a lipid substrate (e.g., PIP2) and ATP in a kinase reaction buffer.

-

Serial dilutions of AZD8186 are added to the reaction wells.

-

The reaction is allowed to proceed for a defined period at room temperature.

-

Kinase-Glo® reagent is added to stop the kinase reaction and initiate a luminescent signal proportional to the remaining ATP concentration.

-

Luminescence is measured using a plate reader.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Western Blot Analysis for Pathway Modulation

This technique is used to assess the phosphorylation status of key proteins in the PI3K/AKT signaling pathway in cultured cells following treatment with AZD8186.

-

Protocol:

-

Cancer cell lines (e.g., MDA-MB-468, PC3, LNCaP) are seeded in culture plates and allowed to adhere.

-

Cells are treated with various concentrations of AZD8186 or vehicle control for a specified duration.

-

Cells are lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies specific for total and phosphorylated forms of AKT, PRAS40, S6, and other proteins of interest.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Densitometry is used to quantify the protein bands.

-

Cell Viability/Proliferation Assay

These assays measure the effect of AZD8186 on the growth and viability of cancer cell lines.

-

Principle: Assays like the MTS or MTT assay measure the metabolic activity of cells, which is proportional to the number of viable cells.

-

Protocol:

-

Cells are seeded in 96-well plates.

-

After 24 hours, cells are treated with a range of concentrations of AZD8186.

-

Plates are incubated for a period of 72 to 96 hours.

-

MTS or MTT reagent is added to each well, and the plates are incubated for an additional 1-4 hours.

-

The absorbance is read on a microplate reader at the appropriate wavelength.

-

The half-maximal growth inhibition (GI50) or inhibitory concentration (IC50) is calculated.

-

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of AZD8186 in a living organism.

-

Protocol:

-

Human cancer cells (e.g., HCC70, MDA-MB-468, PC3) are subcutaneously injected into immunocompromised mice.

-

When tumors reach a predetermined size, the mice are randomized into treatment groups (vehicle control, AZD8186 at various doses).

-

AZD8186 is typically administered orally on a defined schedule (e.g., twice daily).

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry for pAKT).

-

Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

-

Resistance Mechanisms

A potential mechanism of resistance to AZD8186 involves the reactivation of the PI3K pathway through the PI3Kα isoform.[6][10] In some models, inhibition of PI3Kβ leads to a feedback loop that results in the activation of receptor tyrosine kinases (RTKs), which in turn can signal through PI3Kα, thereby circumventing the effects of AZD8186.[6] This has led to the investigation of combination therapies, such as the co-administration of AZD8186 with PI3Kα inhibitors, to achieve a more durable pathway inhibition.[6]

Conclusion

This compound is a selective inhibitor of PI3Kβ and PI3Kδ that demonstrates potent anti-tumor activity, particularly in PTEN-deficient cancers. Its mechanism of action is centered on the inhibition of the PI3K/AKT/mTOR signaling pathway, leading to decreased cell proliferation and survival. Furthermore, AZD8186 induces significant metabolic reprogramming in cancer cells. The data and experimental frameworks presented in this guide provide a comprehensive understanding of the core mechanism of action of AZD8186, supporting its continued investigation and development as a targeted cancer therapeutic.

References

- 1. Plasma metabolomic changes following PI3K inhibition as pharmacodynamic biomarkers: preclinical discovery to Phase I trial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacodynamic Biomarker Assays - NCI [dctd.cancer.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. broadpharm.com [broadpharm.com]

- 8. benchchem.com [benchchem.com]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Metabolic biomarkers for response to PI3K inhibition in basal-like breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the PI3K Pathway Selectivity of AZD8186

This guide provides a detailed overview of AZD8186, a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, with a focus on its isoform selectivity. It is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action and Selectivity Profile

AZD8186 is a small-molecule, ATP-competitive inhibitor that potently and selectively targets the p110β and p110δ isoforms of the Class I PI3K family.[1][2] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway, often through mutations in PIK3CA (encoding p110α) or inactivation of the tumor suppressor PTEN, is a common feature in many cancers.[4][5]

Loss of PTEN function leads to an increased dependence on PI3Kβ signaling for tumor progression, making inhibitors of this isoform a promising therapeutic strategy for PTEN-deficient tumors.[3][6][7] AZD8186 was developed to be particularly effective in this context. While it potently inhibits PI3Kβ, it also demonstrates significant activity against PI3Kδ, an isoform primarily involved in immune cell signaling.[1][6][8] Its selectivity over the ubiquitously expressed PI3Kα and the PI3Kγ isoform is a key characteristic, potentially leading to a more favorable toxicity profile compared to pan-PI3K inhibitors.[2][9] In broader kinase screening, AZD8186 shows high selectivity for PI3Kβ and PI3Kδ, with over 100-fold selectivity against a large panel of other protein and lipid kinases.[9]

Quantitative Data on Isoform Selectivity

The inhibitory activity of AZD8186 against the Class I PI3K isoforms has been quantified through various biochemical and cellular assays. The following tables summarize the key IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values reported in preclinical studies.

Table 1: Biochemical Inhibitory Activity of AZD8186 Against PI3K Isoforms

| PI3K Isoform | IC50 (nmol/L) | Source(s) |

| PI3Kβ (p110β) | 4 | [1][3][6][9] |

| PI3Kδ (p110δ) | 12 | [1][6][9] |

| PI3Kα (p110α) | 35 | [1][6][9] |

| PI3Kγ (p110γ) | 675 | [1][6][9] |

Note: It has been noted that the tight-binding kinetics of AZD8186 may lead to an underestimation of its absolute selectivity in biochemical assays.[6][9]

Table 2: Cellular Activity of AZD8186 in Selected Cancer Cell Lines

| Cell Line | Cancer Type | Key Genetic Feature | Assay | Endpoint | Value (nmol/L) | Source(s) |

| MDA-MB-468 | Triple-Negative Breast | PTEN-null | p-AKT (S473) Inhibition | IC50 | 3 | [9] |

| MDA-MB-468 | Triple-Negative Breast | PTEN-null | Proliferation | GI50 | 65 | [6][9] |

| JEKO | Mantle Cell Lymphoma | - | p-AKT (S473) Inhibition (IgM-stimulated) | IC50 | 17 | [9] |

| JEKO | Mantle Cell Lymphoma | - | Proliferation (IgM-stimulated) | IC50 | 228 | [6][9] |

| BT474 | Breast Cancer | PIK3CA mutant | p-AKT (S473) Inhibition | IC50 | 752 | [9] |

| BT474 | Breast Cancer | PIK3CA mutant | Proliferation | IC50 | 1981 | [6][9] |

| LNCaP | Prostate Cancer | PTEN-null | p-AKT/mTOR signaling | - | Inhibition at 250 nM | [1] |

| PC3 | Prostate Cancer | PTEN-null | p-AKT/mTOR signaling | - | Inhibition at <10-300 nM | [6] |

| HCC70 | Triple-Negative Breast | PTEN-null | p-AKT/mTOR signaling | - | Inhibition at <10-300 nM | [6] |

PI3K Signaling Pathway and AZD8186 Inhibition

The diagram below illustrates the canonical PI3K signaling pathway, highlighting the points of inhibition by AZD8186. In PTEN-deficient tumors, the pathway is constitutively active due to the inability to convert PIP3 back to PIP2, leading to a strong reliance on PI3Kβ.

Experimental Protocols

The characterization of AZD8186's selectivity and efficacy involves a series of standardized in vitro and in vivo assays.

A. Biochemical Kinase Assays

-

Objective: To determine the direct inhibitory effect of AZD8186 on the enzymatic activity of purified PI3K isoforms.

-

Methodology: Fluorescence-based or luminescence-based assays are commonly employed.[10][11]

-

Reaction Setup: Recombinant human PI3K isoforms (p110α, p110β, p110δ, p110γ) are incubated in a reaction buffer containing the lipid substrate phosphatidylinositol 4,5-bisphosphate (PIP2) and ATP.[11][12]

-

Inhibitor Addition: A range of concentrations of AZD8186, typically in a serial dilution, is added to the reaction wells.

-

Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at room temperature. The kinase phosphorylates PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).

-

Detection: The amount of product (PIP3) or the depletion of ATP is measured.

-

Adapta™ TR-FRET Assay: Detects the formation of ADP (a byproduct of the kinase reaction) using a time-resolved fluorescence resonance energy transfer (TR-FRET) system.[10]

-

Kinase-Glo® Luminescence Assay: Measures the amount of ATP remaining in the well after the reaction. A decrease in luminescence corresponds to higher kinase activity.[11]

-

-

Data Analysis: The results are used to generate dose-response curves, from which IC50 values are calculated.[11]

-

B. Cellular Pathway Inhibition Assays (Western Blot)

-

Objective: To confirm that AZD8186 inhibits the PI3K signaling cascade within intact cells, leading to decreased phosphorylation of downstream targets.

-

Methodology:

-

Cell Culture and Treatment: Cancer cell lines with known PI3K pathway status (e.g., PTEN-null MDA-MB-468, PIK3CA-mutant BT474) are cultured.[6] The cells are treated with various concentrations of AZD8186 for a specified duration (e.g., 2 hours).[13]

-

Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a method like the Bradford assay to ensure equal loading.[14]

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated proteins in the PI3K pathway (e.g., p-AKT Ser473, p-PRAS40, p-S6) and their total protein counterparts.[4][6][13] A loading control like β-actin is also used.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (like HRP), and a chemiluminescent substrate is added to visualize the protein bands.

-

Analysis: The intensity of the bands for phosphorylated proteins is quantified and normalized to the total protein or loading control to assess the degree of pathway inhibition.[13]

-

C. Cell Proliferation Assays

-

Objective: To measure the effect of AZD8186 on the growth and viability of cancer cell lines.

-

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates at a density that allows for logarithmic growth over the assay period (e.g., 72 hours).[6][11]

-

Compound Addition: The following day, cells are treated with a range of AZD8186 concentrations.

-

Incubation: Plates are incubated for a period of 3 to 5 days.

-

Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTS assay or Sulforhodamine B (SRB) staining.[6][15] These reagents are metabolized by or bind to viable cells, producing a measurable signal that is proportional to the number of living cells.

-

Data Analysis: Dose-response curves are plotted to determine the GI50 value, the concentration of the drug that causes 50% inhibition of cell growth.[6]

-

D. In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of AZD8186 in a living organism.

-

Methodology:

-

Tumor Implantation: Human tumor cells (e.g., PTEN-null HCC70 or PC3) are subcutaneously injected into immunocompromised mice.[4][6]

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.

-

Treatment: Once tumors reach the target size, mice are randomized into groups and treated with a vehicle control or AZD8186 at various doses and schedules (e.g., 25 or 50 mg/kg, twice daily via oral gavage).[6]

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised at specific time points post-dosing to analyze the in vivo inhibition of PI3K pathway biomarkers (like p-AKT) via Western blot or immunohistochemistry (IHC).[4][6]

-

Efficacy Assessment: The primary endpoint is typically tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.[8]

-

Generalized Experimental Workflow

The following diagram outlines a typical workflow for the preclinical characterization of a selective PI3K inhibitor like AZD8186.

Conclusion

AZD8186 is a selective inhibitor of PI3Kβ and PI3Kδ isoforms. Its efficacy is particularly pronounced in preclinical models of PTEN-deficient cancers, which are highly dependent on the PI3Kβ isoform for survival and proliferation.[6][7] The selectivity of AZD8186 over PI3Kα and other kinases, as demonstrated through extensive biochemical and cellular profiling, underscores its design as a targeted therapeutic agent. The experimental protocols outlined provide a robust framework for evaluating its mechanism of action and anti-tumor potential, paving the way for its investigation in clinical settings for patients with specific molecularly defined tumors.[3][16]

References

- 1. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. assets.fishersci.com [assets.fishersci.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Synthesis of (Rac)-AZD8186

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of (Rac)-AZD8186, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) isoforms β and δ. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a racemic mixture, with the active enantiomer being (R)-8-(1-((3,5-difluorophenyl)amino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide.[1][2]

| Property | Value |

| IUPAC Name | 8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide[2] |

| CAS Number | 1627494-13-6[1] |

| Molecular Formula | C₂₄H₂₅F₂N₃O₄[1] |

| Molecular Weight | 457.48 g/mol [3] |

| Appearance | Solid powder[1] |

| SMILES | C--INVALID-LINK--NC4=CC(=CC(=C4)F)F[2] |

Mechanism of Action and Biological Activity

AZD8186 is a potent inhibitor of the class I PI3K isoforms, with high selectivity for PI3Kβ and PI3Kδ over PI3Kα and PI3Kγ.[4][5] This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, survival, and metabolism.[2][6] The targeted inhibition of PI3Kβ is particularly effective in tumors with loss of the tumor suppressor PTEN, as these tumors become dependent on the PI3Kβ isoform for survival.[7][8][9]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the activation of mTOR and subsequent regulation of cellular processes like protein synthesis and cell cycle progression. AZD8186, by inhibiting PI3Kβ and PI3Kδ, reduces the production of PIP3, thereby suppressing the downstream signaling cascade.

References

- 1. medkoo.com [medkoo.com]

- 2. Azd-8186 | C24H25F2N3O4 | CID 52913813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. AZD-8186 - LKT Labs [lktlabs.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

AZD8186 Target Engagement and Binding Kinetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target engagement and binding kinetics of AZD8186, a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) β and δ isoforms. The information is compiled from publicly available research and is intended to support further investigation and drug development efforts.

Introduction

AZD8186 is a small molecule inhibitor that selectively targets the p110β and p110δ catalytic subunits of PI3K, with significantly less activity against the p110α and p110γ isoforms.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3] AZD8186 has shown promise in preclinical models of tumors with loss of the tumor suppressor PTEN, a condition that leads to hyperactivation of the PI3Kβ isoform.[2][4] This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the associated signaling pathways and experimental workflows.

Target Profile and Binding Characteristics

AZD8186 demonstrates potent and selective inhibition of PI3Kβ and PI3Kδ. While specific quantitative data for its binding kinetics (kon, koff, and residence time) are not publicly available, it is consistently described as having "tight-binding kinetics," which suggests a slow dissociation from its target.[1] This characteristic may lead to an underestimation of its absolute selectivity in standard biochemical assays.[1]

Data Presentation

Table 1: Biochemical Potency of AZD8186 Against PI3K Isoforms

| Target | IC50 (nM) | Source |

| PI3Kβ | 4 | [1][2] |

| PI3Kδ | 12 | [1][2] |

| PI3Kα | 35 | [1][2] |

| PI3Kγ | 675 | [1][2] |

Table 2: Cellular Activity of AZD8186 in Cancer Cell Lines

| Cell Line | Cancer Type | PTEN Status | Cellular IC50/GI50 (nM) | Assay Type | Source |

| MDA-MB-468 | Triple-Negative Breast Cancer | Null | 3 (pAKT S473 IC50) | Western Blot | [1] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Null | 65 (GI50) | Proliferation Assay | [1] |

| JEKO | Mantle Cell Lymphoma | Not Specified | 17 (pAKT S473 IC50) | Western Blot | [1] |

| JEKO | Mantle Cell Lymphoma | Not Specified | 228 (GI50) | Proliferation Assay | [1] |

| BT474c | Breast Cancer | PIK3CA-mutant | 752 (pAKT S473 IC50) | Western Blot | [1] |

| BT474c | Breast Cancer | PIK3CA-mutant | 1981 (GI50) | Proliferation Assay | [1] |

| MDA-MB-436 | Triple-Negative Breast Cancer | Loss | 899 (IC50) | Not Specified | [5] |

| BT549 | Triple-Negative Breast Cancer | Null | 31 (IC50) | Not Specified | [5] |

Signaling Pathway

AZD8186 exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway. In cells with PTEN loss, the pathway is constitutively active, primarily through PI3Kβ. By inhibiting PI3Kβ, AZD8186 blocks the phosphorylation of PIP2 to PIP3, which in turn prevents the activation of AKT and its downstream effectors.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of AZD8186.

Experimental Protocols

This section outlines general methodologies for key experiments used to characterize AZD8186. For specific experimental details, it is recommended to consult the original research publications.

Biochemical Kinase Assay (General Protocol)

This assay determines the in vitro potency of AZD8186 against purified PI3K isoforms.

-

Reagents and Materials:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

-

PIP2 substrate

-

ATP

-

Kinase buffer (e.g., 50mM HEPES, pH 7.5, 100mM NaCl, 10mM MgCl2, 1mM DTT)

-

AZD8186 (serially diluted)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

-

Procedure:

-

Prepare a reaction mixture containing the kinase, PIP2 substrate, and kinase buffer.

-

Add serially diluted AZD8186 or vehicle control (DMSO) to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

-

Calculate IC50 values by fitting the data to a four-parameter logistic dose-response curve.

-

Cellular Proliferation (MTS) Assay (General Protocol)

This assay measures the effect of AZD8186 on the growth of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines (e.g., MDA-MB-468, JEKO)

-

Complete cell culture medium

-

96-well plates

-

AZD8186 (serially diluted)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serially diluted AZD8186 or vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate GI50 values (concentration for 50% growth inhibition) from the dose-response curves.

-

Western Blot for Phospho-AKT (General Protocol)

This assay is used to assess the inhibition of PI3K signaling in cells by measuring the phosphorylation of its downstream target, AKT.

-

Reagents and Materials:

-

Cancer cell lines (e.g., MDA-MB-468)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Culture cells and treat with AZD8186 at various concentrations for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize the phospho-AKT signal to total AKT and the loading control.

-

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for assessing target engagement and the logical relationship of AZD8186's mechanism of action.

Caption: A typical experimental workflow for evaluating AZD8186.

Caption: Logical flow of AZD8186's mechanism of action in PTEN-deficient tumors.

Conclusion

AZD8186 is a selective inhibitor of PI3Kβ and PI3Kδ with potent cellular activity, particularly in cancer cells with PTEN deficiency. Its "tight-binding" nature suggests a prolonged engagement with its target, a characteristic that may contribute to its therapeutic efficacy. The provided data and protocols offer a foundational resource for researchers investigating AZD8186 and its potential applications in oncology. Further studies are warranted to elucidate the precise binding kinetics and to optimize its clinical use.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to PI3Kβ/δ Signaling in PTEN-Deficient Cancers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of phosphoinositide 3-kinase (PI3K) isoforms β (beta) and δ (delta) in the context of cancers characterized by the loss of the tumor suppressor phosphatase and tensin homolog (PTEN). Loss of PTEN function is a frequent event in a multitude of human cancers, leading to the constitutive activation of the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][2] This guide details the molecular mechanisms underlying the dependence of PTEN-deficient tumors on PI3Kβ and the emerging role of PI3Kδ in the tumor microenvironment, summarizes key preclinical and clinical data for targeted inhibitors, and provides detailed experimental protocols for studying this pathway.

The Core Signaling Axis: PTEN and PI3K

The PI3K pathway is a crucial intracellular signaling cascade that governs a wide array of cellular functions.[3] Class IA PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[4] Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), the p110 catalytic subunit phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a plethora of substrates to promote cell survival, growth, and proliferation.[2]

The tumor suppressor PTEN acts as the primary negative regulator of this pathway by dephosphorylating PIP3 back to PIP2, thereby terminating the signal.[4][6] In cancers where PTEN is lost or inactivated, the unchecked accumulation of PIP3 leads to hyperactivation of AKT and downstream signaling, driving tumorigenesis.[1][3]

Isoform Specificity in PTEN-Deficient Cancers: The Roles of PI3Kβ and PI3Kδ

While there are four Class I PI3K isoforms (α, β, δ, and γ), PTEN-deficient tumors exhibit a particular dependence on the p110β isoform.[7]

The Central Role of PI3Kβ

In contrast to cancers driven by activating mutations in PIK3CA (encoding the p110α isoform), which are primarily dependent on PI3Kα, PTEN-null tumors are exquisitely sensitive to the inhibition of PI3Kβ. This dependency is thought to arise from the ability of PI3Kβ to be activated by both GPCRs and RTKs, providing a constitutive source of PIP3 in the absence of PTEN's braking mechanism.[8] Depletion of PI3Kβ in PTEN-deficient cancer cells leads to a significant reduction in PI3K signaling and inhibits cell proliferation, a phenomenon not observed with the depletion of PI3Kα or PI3Kδ in the same context.[9]

The Emerging Role of PI3Kδ in the Tumor Microenvironment

While PI3Kβ is the primary driver of tumor cell-intrinsic signaling in PTEN-deficient cancers, the PI3Kδ isoform, predominantly expressed in immune cells, plays a crucial role in modulating the tumor microenvironment.[10] Inhibition of PI3Kδ can enhance anti-tumor immunity by modulating the function of suppressive immune cells.[7] Some PI3Kβ inhibitors, such as AZD8186, also exhibit activity against PI3Kδ, offering a dual-pronged attack on both the tumor cells and the surrounding immune-suppressive environment.[7][8]

Therapeutic Targeting of PI3Kβ/δ

The profound reliance of PTEN-deficient cancers on PI3Kβ has made it a compelling therapeutic target. Several selective PI3Kβ and dual PI3Kβ/δ inhibitors have been developed and evaluated in preclinical and clinical settings.

Quantitative Data on Inhibitor Efficacy

The following tables summarize the in vitro and in vivo efficacy of key PI3Kβ and PI3Kβ/δ inhibitors in PTEN-deficient cancer models.

Table 1: In Vitro Efficacy of PI3Kβ/δ Inhibitors in PTEN-Deficient Cancer Cell Lines

| Inhibitor | Target(s) | Cell Line | Cancer Type | PTEN Status | IC50 / GI50 | Reference |

| AZD8186 | PI3Kβ/δ | MDA-MB-468 | Triple-Negative Breast Cancer | Null | 3 nM (pAKT S473 inhibition) | [8] |

| LNCaP | Prostate Cancer | Mutated | 100 nM (proliferation) | [4] | ||

| PC3 | Prostate Cancer | Null | ~10-300 nM (pathway inhibition) | [9] | ||

| HCC70 | Triple-Negative Breast Cancer | Null | ~10-300 nM (pathway inhibition) | [9] | ||

| GSK2636771 | PI3Kβ | PC-3 | Prostate Cancer | Null | 36 nM | [3] |

| HCC70 | Triple-Negative Breast Cancer | Null | 72 nM | [3] | ||

| SAR260301 | PI3Kβ | - | - | Null | 52 nM (biochemical) | [10] |

Table 2: In Vivo Efficacy of PI3Kβ/δ Inhibitors in PTEN-Deficient Xenograft Models

| Inhibitor | Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| AZD8186 | HCC70 Xenograft | Triple-Negative Breast Cancer | 25 mg/kg, bid | 62% | [8] |

| 50 mg/kg, bid | 85% | [8] | |||

| MDA-MB-468 Xenograft | Triple-Negative Breast Cancer | 25 mg/kg, bid | 47% | [8] | |

| 50 mg/kg, bid | 76% | [8] | |||

| PC3 Xenograft | Prostate Cancer | 25 mg/kg, bid | 59% | [8] | |

| 50 mg/kg, bid | 64% | [8] | |||

| HID28 (Prostate Explant) | Prostate Cancer | - | 79% | [8] | |

| AZD8186 + Vistusertib (mTORi) | 786-0 Xenograft | Renal Cell Carcinoma | 12.5 mg/kg AZD8186 + Vistusertib | Tumor Regression | [11] |

| AZD8186 + Paclitaxel | MDA-MB-468 Xenograft | Triple-Negative Breast Cancer | Combination | Enhanced Antitumor Activity | [12] |

| AZD8186 + Anti-PD1 | BP Murine Melanoma | Melanoma | Combination | Significantly Enhanced Antitumor Efficacy | [12] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within the PI3K pathway and the methodologies used to study them is crucial for a deeper understanding.

PI3Kβ/δ Signaling Pathway in PTEN-Deficient Cancer

References

- 1. Optimal protocol for PTEN immunostaining; role of analytical and preanalytical variables in PTEN staining in normal and neoplastic endometrial, breast, and prostatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. ascopubs.org [ascopubs.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Targeting PI3Kβ alone and in combination with chemotherapy or immunotherapy in tumors with PTEN loss - PMC [pmc.ncbi.nlm.nih.gov]

(Rac)-AZD8186: A Technical Guide to its Role in the Inhibition of AKT Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-AZD8186 is a potent and selective small-molecule inhibitor of the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K).[1][2] Its primary mechanism of action involves the direct inhibition of PI3Kβ/δ, leading to a significant reduction in the phosphorylation and subsequent activation of AKT (also known as Protein Kinase B). This inhibitory effect is particularly pronounced in cancer cells with loss of the tumor suppressor PTEN, where the PI3K/AKT signaling pathway is often hyperactivated.[1][2][3] This document provides a comprehensive technical overview of this compound, detailing its impact on AKT phosphorylation, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated signaling pathways and workflows.

Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] In many cancers, this pathway is aberrantly activated, frequently due to mutations in PI3K genes or the loss of the tumor suppressor PTEN. PTEN is a phosphatase that antagonizes PI3K signaling by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Loss of PTEN function leads to the accumulation of PIP3 and constitutive activation of AKT.[2]

This compound functions as an ATP-competitive inhibitor of PI3Kβ and PI3Kδ.[5] By binding to the kinase domain of these isoforms, it prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to PIP3. The subsequent decrease in cellular PIP3 levels prevents the recruitment of AKT to the cell membrane, a crucial step for its activation. Full activation of AKT requires phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2 or other kinases.[6][7] AZD8186 effectively suppresses the phosphorylation of AKT at both Ser473 and Thr308, thereby inhibiting its downstream signaling to key effectors like PRAS40, S6 kinase, and the FOXO family of transcription factors.[1][5]

Quantitative Data Summary

The following tables summarize the key in vitro and cellular potencies of this compound from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Potency of AZD8186

| PI3K Isoform | IC50 (nmol/L) |

| PI3Kβ | 4 |

| PI3Kδ | 12 |

| PI3Kα | 35 |

| PI3Kγ | 675 |

Data sourced from in vitro kinase assays.[5][8]

Table 2: Cellular Activity of AZD8186 in Cancer Cell Lines

| Cell Line | Cancer Type | PTEN Status | pAKT (Ser473) IC50 (nmol/L) | GI50 (µmol/L) |

| MDA-MB-468 | Triple-Negative Breast Cancer | Null | 3 | < 1 |

| HCC70 | Triple-Negative Breast Cancer | Null | - | < 1 |

| LNCaP | Prostate Cancer | Null | - | < 1 |

| PC3 | Prostate Cancer | Null | - | < 1 |

| BT474 | Breast Cancer (PIK3CA mutant) | WT | 752 | > 1 |

| DU145 | Prostate Cancer | WT | - | > 1 |

IC50 values represent the concentration required for 50% inhibition of AKT phosphorylation. GI50 values represent the concentration for 50% growth inhibition.[1][9]

Key Experimental Protocols

Western Blot Analysis for AKT Phosphorylation

This protocol is used to assess the level of phosphorylated and total AKT in cells treated with AZD8186.

-

Cell Culture and Treatment: Plate cancer cell lines (e.g., LNCaP, PC3, MDA-MB-468, HCC70) in appropriate growth medium.[1] Once cells reach desired confluency, treat with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 2, 24, 48 hours).[10]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phospho-AKT (Ser473), phospho-AKT (Thr308), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment. Quantify band intensities using densitometry software.

In Vitro PI3K Enzyme Assay

This assay measures the direct inhibitory effect of AZD8186 on the enzymatic activity of different PI3K isoforms.

-

Assay Components: Utilize recombinant human PI3K isoforms (α, β, γ, δ). The assay typically uses a substrate such as phosphatidylinositol (4,5)-bisphosphate (PIP2).

-

Inhibitor Incubation: Pre-incubate the PI3K enzyme with a serial dilution of this compound in an assay buffer.

-

Kinase Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-33P]ATP) and the lipid substrate. Allow the reaction to proceed for a defined period at a controlled temperature.

-

Detection of Product: Stop the reaction and quantify the amount of phosphorylated product (PIP3). This can be done through various methods, including scintillation counting for radiolabeled ATP or using specific antibodies for PIP3 in an ELISA-based format.

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation (GI50) Assay

This assay determines the effect of AZD8186 on the growth of cancer cell lines.

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a prolonged period (e.g., 72 hours).[9]

-

Cell Viability Measurement: After the incubation period, assess cell viability using a suitable method. Common methods include:

-

MTS/MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.

-

-

Data Analysis: Normalize the results to untreated control cells and plot cell viability against the drug concentration. Calculate the GI50 value, the concentration of the compound that causes a 50% reduction in cell growth.

Visualizations

Signaling Pathway Diagram

Caption: PI3K/AKT signaling and inhibition by this compound.

Experimental Workflow Diagram

Caption: Workflow for Western Blot analysis of AKT phosphorylation.

Conclusion

This compound is a selective inhibitor of PI3Kβ and PI3Kδ that effectively abrogates AKT phosphorylation, particularly in PTEN-deficient tumors. Its well-characterized mechanism of action and demonstrated preclinical activity make it a valuable tool for cancer research and a potential therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers investigating the PI3K/AKT pathway and the development of targeted cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of AKT Phosphorylation at Ser473 and Thr308 by Endoplasmic Reticulum Stress Modulates Substrate Specificity in a Severity Dependent Manner | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

(Rac)-AZD8186 discovery and development timeline

An In-depth Technical Guide to the Discovery and Development Timeline of (Rac)-AZD8186

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective inhibitor of the β and δ isoforms of phosphoinositide 3-kinase (PI3K), developed to target cancers with dysregulated PI3K signaling, particularly those with loss of the tumor suppressor PTEN. This technical guide provides a comprehensive overview of the discovery and development timeline of AZD8186, from initial medicinal chemistry efforts to clinical evaluation. It includes detailed methodologies for key experiments, quantitative data on the compound's activity, and visualizations of its mechanism of action and development pathway.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. AZD8186 was developed as a selective inhibitor of the PI3Kβ and PI3Kδ isoforms, aiming for efficacy in tumors dependent on this signaling axis, such as those with PTEN loss, while potentially offering a better safety profile than pan-PI3K inhibitors.[1] This document details the scientific journey of AZD8186.

Discovery and Preclinical Development Timeline

The development of AZD8186 originated from a medicinal chemistry program aimed at identifying potent and selective PI3Kβ/δ inhibitors with favorable pharmacokinetic properties.

-

Lead Identification and Optimization (Early 2010s): The discovery process began with the optimization of a series of 8-(1-anilino)ethyl)-2-morpholino-4-oxo-4H-chromene-6-carboxamides. This chemical scaffold was chosen for its lower lipophilicity compared to earlier lead series, which was anticipated to improve metabolic stability and oral bioavailability.[2]

-

Candidate Selection (circa 2014): Through iterative design, synthesis, and testing, compound 13, later named AZD8186, was identified as a clinical candidate. It demonstrated potent inhibition of PI3Kβ and PI3Kδ, high selectivity over other PI3K isoforms, and suitable properties for oral administration.[2] The discovery of AZD8186 was first published online on January 7, 2015.[2]

-

Preclinical Proof-of-Concept (2014-2015): Extensive preclinical studies demonstrated that AZD8186 effectively inhibited the PI3K/AKT pathway in PTEN-deficient cancer cell lines. In vivo studies using xenograft models of PTEN-null prostate and triple-negative breast cancer showed that oral administration of AZD8186 led to significant tumor growth inhibition.[2] A key preclinical paper detailing these findings was published in January 2015.

Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway

AZD8186 selectively inhibits the p110β and p110δ catalytic subunits of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to reduced activation of downstream effectors such as AKT and mTOR, ultimately resulting in decreased tumor cell proliferation and survival.[1]

References

The Role of (Rac)-AZD8186 in Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function and therapeutic potential of (Rac)-AZD8186, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) beta (β) and delta (δ) isoforms, in the context of prostate cancer. The document synthesizes preclinical and clinical data, focusing on the compound's mechanism of action, efficacy in PTEN-deficient tumors, and potential for combination therapies.

Introduction to AZD8186 and its Target

AZD8186 is a small molecule inhibitor that selectively targets the p110β and p110δ catalytic subunits of the PI3K enzyme.[1][2][3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in many cancers, including prostate cancer.[5] A common mechanism for the aberrant activation of this pathway is the loss of the tumor suppressor phosphatase and tensin homolog (PTEN), which leads to an increased dependence on the PI3Kβ isoform for signal transduction.[1][2][3][6] AZD8186 is designed to exploit this dependency in PTEN-deficient tumors, offering a targeted therapeutic approach.[1][2][3][6]

Mechanism of Action

AZD8186 competitively inhibits the ATP-binding site of PI3Kβ and PI3Kδ, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockade of PIP3 production leads to the subsequent inhibition of AKT phosphorylation and the downstream signaling cascade, ultimately resulting in decreased tumor cell proliferation and the induction of apoptosis.[1][5]

Below is a diagram illustrating the PI3K/AKT signaling pathway and the point of intervention by AZD8186.

Caption: The PI3K/AKT signaling pathway and AZD8186's inhibitory action.

Quantitative Data on In Vitro and In Vivo Efficacy

AZD8186 has demonstrated significant anti-tumor activity in both in vitro and in vivo models of prostate cancer, particularly those with PTEN deficiency.

In Vitro Potency and Cell Growth Inhibition

The inhibitory activity of AZD8186 against PI3K isoforms and its effect on the growth of various prostate cancer cell lines are summarized below.

| Parameter | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ |

| IC₅₀ (nM) | 35 | 4 | 12 | 675 |

| Table 1: In vitro enzyme inhibitory potency of AZD8186 against PI3K isoforms.[4][7][8] |

| Cell Line | PTEN Status | GI₅₀ (µM) |

| LNCaP | Null | < 1 |

| PC3 | Null | < 1 |

| 22RV1 | - | Sensitive |

| HID28 | Null | - |

| Table 2: Growth inhibition (GI₅₀) of AZD8186 in prostate cancer cell lines.[1][9] |

In Vivo Anti-Tumor Efficacy

In vivo studies using xenograft models of human prostate cancer have shown that AZD8186 can inhibit tumor growth as a single agent and in combination with other therapies.

| Tumor Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |

| PC3 | AZD8186 | 25 mg/kg, twice daily | Significant |

| PC3 | AZD8186 | 50 mg/kg, twice daily | Significant |

| HID28 | AZD8186 | 50 mg/kg, twice daily | 79 |

| LNCaP (castrate-resistant) | AZD8186 | 10 mg/kg, 4 days on/3 off | Dose-dependent decrease |

| LNCaP (castrate-resistant) | AZD8186 | 25 mg/kg, 4 days on/3 off | Dose-dependent decrease |

| Table 3: In vivo efficacy of AZD8186 in prostate cancer xenograft models.[1][4][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of AZD8186.

Cell Culture and Proliferation Assays

-

Cell Lines and Culture Conditions : Prostate cancer cell lines (e.g., LNCaP, PC3) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Proliferation Assay (MTS Assay) : Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a range of concentrations of AZD8186 or vehicle control for a specified period (e.g., 72 hours). Cell viability is assessed using a colorimetric MTS assay, and the GI₅₀ (concentration for 50% growth inhibition) is calculated.

Western Blot Analysis for Pathway Modulation

-

Cell Lysis and Protein Quantification : Cells are treated with AZD8186 for various times and concentrations. Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Immunoblotting : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against key proteins in the PI3K/AKT pathway (e.g., p-AKT, total AKT, p-S6, total S6, PTEN). After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

Detection : Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Tumor Implantation : Male immunodeficient mice (e.g., nude or SCID) are subcutaneously inoculated with prostate cancer cells.

-

Treatment Administration : Once tumors reach a palpable size, mice are randomized into treatment and control groups. AZD8186 is administered orally at specified doses and schedules.

-

Tumor Measurement and Analysis : Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).

The following diagram illustrates a typical experimental workflow for evaluating AZD8186.

Caption: A generalized experimental workflow for AZD8186 evaluation.

Clinical Development and Future Directions

A Phase I clinical trial of AZD8186 has been conducted in patients with advanced solid tumors, including castration-resistant prostate cancer (CRPC).[10][11][12][13][14] The study established the safety and tolerability of AZD8186, with gastrointestinal symptoms and rash being the most common adverse events.[10][12] Preliminary evidence of anti-tumor activity, including PSA reductions in prostate cancer patients, was observed.[10][11][12]

The potentiation of efficacy when combined with other agents, such as the chemotherapeutic docetaxel and the androgen receptor signaling inhibitor abiraterone acetate, highlights a promising path forward for AZD8186 in the treatment of prostate cancer.[2][3][6][11] However, potential resistance mechanisms, such as feedback activation of the androgen receptor and myc pathways, need to be further investigated to optimize combination strategies.[9]

Conclusion

This compound is a selective PI3Kβ/δ inhibitor with a clear mechanism of action and demonstrated preclinical efficacy in prostate cancer models, particularly those with PTEN loss. Early clinical data suggest a manageable safety profile and preliminary signs of anti-tumor activity. Future research should focus on validating biomarkers of response and exploring rational combination therapies to overcome potential resistance and enhance the therapeutic benefit of AZD8186 in patients with advanced prostate cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Facebook [cancer.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. research.ed.ac.uk [research.ed.ac.uk]

- 14. aacrjournals.org [aacrjournals.org]

AZD8186 in Triple-Negative Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical and early clinical findings on the effects of AZD8186, a potent and selective inhibitor of PI3Kβ and PI3Kδ, in triple-negative breast cancer (TNBC). The content herein is curated for an audience with a strong background in oncology, pharmacology, and cancer biology.

Executive Summary

AZD8186 has demonstrated notable preclinical activity in TNBC models, particularly those with a deficiency in the tumor suppressor PTEN. This is attributed to the reliance of PTEN-deficient tumors on the PI3Kβ isoform for signaling. In vitro studies show that AZD8186 can inhibit the proliferation of TNBC cell lines at nanomolar concentrations and effectively suppress the PI3K/AKT/mTOR signaling pathway. These findings are corroborated by in vivo studies where AZD8186 administration leads to significant tumor growth inhibition in TNBC xenograft models. Early clinical data from a Phase I trial has established a manageable safety profile for AZD8186, with preliminary signs of limited antitumor activity in patients with advanced solid tumors, including TNBC.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of AZD8186 in TNBC models.

Table 1: In Vitro Activity of AZD8186 in TNBC Cell Lines

| Cell Line | PTEN Status | GI50 (Growth Inhibition 50) | Pathway Inhibition IC50 (pAKT, pPRAS40, pS6) |

| MDA-MB-468 | Null | 65 nM[1] | <10 nM - 300 nM[1] |

| HCC70 | Null | < 1 µM[2] | <10 nM - 300 nM[1] |

Table 2: In Vivo Efficacy of AZD8186 in TNBC Xenograft Models

| Xenograft Model | Treatment Dose (twice daily) | Tumor Growth Inhibition |

| MDA-MB-468 | 25 mg/kg | 47%[2] |

| MDA-MB-468 | 50 mg/kg | 76%[2] |

| HCC70 | 25 mg/kg | 62%[2] |

| HCC70 | 50 mg/kg | 85%[2] |

Table 3: Phase I Clinical Trial Dosing Information (NCT01884285)

| Dosing Regimen | Patient Population | Noted Efficacy in TNBC |

| 60 mg BID (5 days on, 2 days off) | Advanced solid tumors, including TNBC | Preliminary evidence of limited antitumor activity[3][4] |

| 120 mg BID (continuous) | Advanced solid tumors, including TNBC | Preliminary evidence of limited antitumor activity[3][4] |

Signaling Pathways and Experimental Workflows

AZD8186 Mechanism of Action: PI3K/AKT/mTOR Pathway

AZD8186 primarily targets the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K). In PTEN-deficient TNBC, the loss of PTEN's phosphatase activity leads to an over-reliance on the PI3Kβ isoform to maintain the activation of the downstream AKT/mTOR signaling cascade, which is crucial for cell proliferation, survival, and growth. By inhibiting PI3Kβ, AZD8186 effectively blocks this signaling pathway.

References

- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (Rac)-AZD8186 in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-AZD8186 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) beta (PI3Kβ) and delta (PI3Kδ) isoforms.[1] The PI3K signaling pathway is crucial in regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[2] AZD8186 shows particular efficacy in tumor models with loss of the tumor suppressor PTEN, which leads to a dependency on the PI3Kβ isoform for tumor progression.[2][3][4] These notes provide detailed protocols for the in vitro use of AZD8186 in cell culture experiments, including recommended dosages, experimental workflows, and data on its activity in various cell lines.

Quantitative Data Summary

The efficacy of AZD8186 varies across different cell lines and is often correlated with the status of the PI3K pathway, particularly PTEN expression.[4][5] The following table summarizes the reported biochemical and cellular potencies of AZD8186.

| Parameter | Target/Cell Line | Value | Notes |

| Biochemical IC50 | PI3Kβ | 4 nM | Potent and selective inhibitor.[1][2] |

| PI3Kδ | 12 nM | Additional activity against the delta isoform.[1] | |

| PI3Kα | 35 nM | Demonstrates selectivity over the alpha isoform.[1] | |

| PI3Kγ | 675 nM | Demonstrates selectivity over the gamma isoform.[1] | |

| Cellular IC50 (p-AKT S473) | MDA-MB-468 (PTEN-null) | 3 nM | Inhibition of PI3Kβ-dependent AKT phosphorylation.[1] |

| JEKO | 17 nM | Inhibition of IgM-stimulated AKT phosphorylation (PI3Kδ-dependent).[1] | |

| BT474c (PIK3CA-mutant) | 752 nM | Demonstrates selectivity for PI3Kβ over PI3Kα in a cellular context.[1] | |

| Cell Growth Inhibition | MDA-MB-468 (PTEN-null) | GI50 = 65 nM | GI50 is the concentration for 50% growth inhibition.[1] |

| JEKO | IC50 = 228 nM | Following IgM stimulation.[1] | |

| BT474c (PIK3CA-mutant) | IC50 = 1.981 µM | Consistent with selectivity for PI3Kβ over PI3Kα.[1] |

Signaling Pathway and Mechanism of Action

AZD8186 selectively inhibits the activity of PI3Kβ and PI3Kδ in the PI3K/Akt/mTOR signaling pathway.[6] This inhibition prevents the phosphorylation of AKT, a key downstream effector, which in turn leads to decreased tumor cell proliferation and the induction of cell death in cancer cells with a dysregulated PI3K pathway.[6][7][8]

Experimental Protocols

Preparation of this compound Stock Solution

For in vitro experiments, AZD8186 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, which is then serially diluted in cell culture medium to the desired final concentrations.

-

Reagents and Materials:

-

This compound powder

-

Anhydrous/sterile DMSO

-

Sterile microcentrifuge tubes

-

-

Protocol:

-

Prepare a 10 mM stock solution of AZD8186 by dissolving the appropriate amount of powder in sterile DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 4.545 mg of AZD8186 (M.W. 454.5 g/mol ) in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term use.[9]

-

General Cell Culture and Treatment

This protocol provides a general guideline for culturing and treating cancer cell lines with AZD8186. Specific conditions such as cell seeding density and media composition should be optimized for each cell line.

-

Reagents and Materials:

-

Appropriate cancer cell line (e.g., MDA-MB-468, PC3)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Multi-well cell culture plates (e.g., 96-well, 6-well)

-

AZD8186 stock solution (10 mM in DMSO)

-

-

Protocol:

-

Culture cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO2.[9]

-

When cells reach 80-90% confluency, wash with PBS, detach them using Trypsin-EDTA, and neutralize with complete medium.

-

Count the cells and seed them into multi-well plates at the desired density. Allow cells to adhere overnight.

-

Prepare serial dilutions of AZD8186 in complete culture medium from the 10 mM stock. Ensure the final DMSO concentration in the medium is consistent across all treatments (including the vehicle control) and is typically ≤ 0.1% to avoid solvent toxicity.

-

Remove the old medium from the plates and add the medium containing the desired concentrations of AZD8186 or vehicle control (DMSO).

-

Incubate the cells for the desired treatment duration (e.g., 72 hours for cell proliferation assays).[10]

-

Cell Proliferation Assay (Sulforhodamine B - SRB)

This assay measures cell density based on the measurement of cellular protein content.

-

Reagents and Materials:

-

Cells treated as described in Protocol 2 in a 96-well plate.

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Plate reader

-

-

Protocol:

-

After the 72-hour treatment period, gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

-

Wash the plate five times with tap water and allow it to air dry completely.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

-

Read the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells and determine the GI50 value.

-

Western Blotting for Pathway Analysis

Western blotting can be used to assess the phosphorylation status of key proteins in the PI3K pathway, such as AKT, to confirm the mechanism of action of AZD8186.

-

Reagents and Materials:

-

Cells treated in 6-well plates.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

Primary antibodies (e.g., anti-p-AKT Ser473, anti-total AKT, anti-Vinculin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence substrate.

-

-

Protocol:

-

Treat cells (e.g., MDA-MB-468 or PC3) with AZD8186 (e.g., 250 nM) for various time points (e.g., 2, 6, 24 hours).[3][7]

-

After treatment, place plates on ice, aspirate the medium, and wash cells with cold PBS.

-

Lyse the cells by adding cold RIPA buffer. Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescence substrate and an imaging system. Analyze the band intensities to determine the effect of AZD8186 on protein phosphorylation.

-

Experimental Workflow

The following diagram outlines a typical workflow for an in vitro study using this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Facebook [cancer.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for AZD8186 in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of AZD8186, a selective inhibitor of PI3Kβ and PI3Kδ, in mouse xenograft models, particularly those with PTEN-null tumors. The information is compiled from various preclinical studies to guide researchers in designing and executing in vivo efficacy studies.

Introduction

AZD8186 is a potent small-molecule inhibitor of the beta and delta isoforms of phosphoinositide 3-kinase (PI3K).[1][2] Loss of the tumor suppressor PTEN (Phosphatase and Tensin Homolog) leads to the upregulation of the PI3K/AKT signaling pathway, with a particular dependency on the PI3Kβ isoform.[3][4] This makes PTEN-deficient tumors promising candidates for treatment with AZD8186.[3][4] Preclinical studies in various xenograft models have demonstrated the anti-tumor activity of AZD8186, both as a single agent and in combination with other therapies.[3][4][5]

Mechanism of Action and Signaling Pathway

AZD8186 selectively inhibits PI3Kβ and PI3Kδ, which are critical components of the PI3K/AKT/mTOR signaling cascade.[1][2] In PTEN-null tumors, this pathway is constitutively active, driving cell proliferation, survival, and growth. By inhibiting PI3Kβ, AZD8186 effectively blocks the phosphorylation of AKT and downstream effectors such as PRAS40 and S6 ribosomal protein, leading to reduced tumor cell proliferation and survival.[4][6]

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for AZD8186 and Docetaxel Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical protocols for the combination therapy of AZD8186, a selective PI3Kβ/δ inhibitor, and docetaxel, a taxane-based chemotherapeutic agent. This combination has shown promise in targeting cancers with specific genetic alterations, particularly those with loss of the tumor suppressor PTEN.

Mechanism of Action and Rationale for Combination